tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate
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Overview
Description
Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate is a chemical compound known for its applications in various fields of chemistry and biology. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1H-1,2,4-triazole. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides.
Click Chemistry: It is also known to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and material science.
Scientific Research Applications
Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules.
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate involves its interaction with specific molecular targets. In bioconjugation, it forms stable triazole rings through CuAAC reactions, which are highly specific and efficient. This specificity is due to the strong affinity of the triazole ring for copper ions, which facilitates the cycloaddition reaction .
Comparison with Similar Compounds
Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate can be compared with other triazole derivatives such as:
BTTES: A water-soluble ligand for CuAAC that accelerates reaction rates and suppresses cell cytotoxicity.
BTTAA: Another water-soluble ligand for CuAAC, known for its fast kinetics and biocompatibility.
These compounds share similar applications in click chemistry but differ in their solubility and reaction kinetics, making this compound unique in its specific properties and applications.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H3,9,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPUHVVAVMYSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907988-46-9 |
Source
|
Record name | tert-butyl N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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